PCI-33380 - 1022899-36-0

PCI-33380

Catalog Number: EVT-278281
CAS Number: 1022899-36-0
Molecular Formula: C46H52BF2N11O3
Molecular Weight: 855.8028
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PCI-33380 was designed based on the ibrutinib scaffold and has been used in both cellular and in vivo studies that demonstrated the connection between the inhibitor binding event and phenotypic readouts of cellular responses due to the inhibition of Btk functions. Furthermore, the use of fluorescent probes in clinical trials has played an important role in determining the appropriate dosage of drugs for patients.
Classification

PCI-33380 falls under the category of kinase inhibitors, specifically targeting Bruton's tyrosine kinase. It is classified as a 2,5-diaminopyrimidine-based compound, which allows for selective binding and inhibition of the kinase activity associated with B-cell activation and proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PCI-33380 involves several key steps, primarily focusing on the formation of amide bonds and manipulation of protective groups. The starting material for its synthesis is typically a precursor compound that undergoes various transformations to yield PCI-33380.

  1. Starting Material: The synthesis begins with a suitable intermediate that has been reported in previous literature.
  2. Amide Bond Formation: Common methods for forming amide bonds are employed, ensuring that the desired structural features are retained throughout the process.
  3. Protective Group Manipulation: Various protective groups are utilized to facilitate specific reactions without affecting other functional groups present in the molecule.
  4. Purification: The final product is purified using techniques such as flash column chromatography and HPLC to ensure high purity levels (>95%) necessary for biological assays .

Detailed synthetic routes and conditions can be found in supplementary materials accompanying relevant research articles.

Molecular Structure Analysis

Structure and Data

The molecular structure of PCI-33380 features a 2,5-diaminopyrimidine core, which is essential for its interaction with Bruton's tyrosine kinase. The compound is designed to covalently bind to the cysteine residue (Cys-481) within the active site of the kinase.

  • Molecular Formula: C₂₁H₂₃F₂N₅O
  • Molecular Weight: Approximately 399.44 g/mol
  • Structural Features: The compound exhibits an extended conformation when bound to Bruton's tyrosine kinase, facilitating critical hydrogen bonding interactions with surrounding amino acids .
Chemical Reactions Analysis

Reactions and Technical Details

PCI-33380 undergoes specific chemical reactions that facilitate its binding to Bruton's tyrosine kinase:

  1. Covalent Bond Formation: The compound forms a covalent bond with the thiol group of Cys-481 in Bruton's tyrosine kinase, leading to irreversible inhibition.
  2. Hydrogen Bonding: In addition to covalent interactions, PCI-33380 engages in hydrogen bonding with residues such as Met477 and Thr474 within the kinase's active site, enhancing its binding affinity .

The precise reaction mechanisms involve detailed kinetic studies that assess how quickly PCI-33380 binds to its target compared to other kinases.

Mechanism of Action

Process and Data

The mechanism of action for PCI-33380 revolves around its ability to selectively inhibit Bruton's tyrosine kinase:

  1. Inhibition of B-cell Activation: By irreversibly binding to Bruton's tyrosine kinase, PCI-33380 effectively blocks downstream signaling pathways that lead to B-cell activation and proliferation.
  2. Selectivity: Studies have shown that PCI-33380 exhibits high selectivity for Bruton's tyrosine kinase over other kinases, minimizing off-target effects and enhancing therapeutic efficacy .

Data from cellular studies indicate that even low concentrations of PCI-33380 can significantly inhibit B-cell receptor signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCI-33380 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Exhibits stability under physiological conditions, allowing for effective cellular uptake.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 180–200 °C.

Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of PCI-33380 during synthesis .

Applications

Scientific Uses

PCI-33380 has significant potential applications in various scientific fields:

  1. Cancer Research: Primarily used in studies targeting B-cell malignancies such as non-Hodgkin lymphoma.
  2. Pharmacodynamic Marker: Utilized as a pharmacodynamic marker in clinical trials to assess Btk occupancy in patient-derived samples.
  3. Therapeutic Development: Ongoing research aims to explore its efficacy in combination therapies for treating hematological cancers .
Introduction to Bruton’s Tyrosine Kinase (BTK) and Therapeutic Targeting

Bruton’s tyrosine kinase (BTK), a non-receptor kinase belonging to the Tec family, is a master regulator of B-cell development and function. Its critical positioning in multiple signaling cascades makes it a high-value therapeutic target for B-cell malignancies and autoimmune disorders. Unlike other kinases, BTK mutations cause X-linked agammaglobulinemia (XLA), characterized by arrested B-cell maturation and antibody deficiency, underscoring its non-redundant role in adaptive immunity [2] [7].

Role of BTK in B-Cell Receptor (BCR) Signaling Pathways

BTK integrates signals from the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs). Upon BCR engagement, BTK is recruited to the cell membrane via phosphatidylinositol-3,4,5-triphosphate (PIP3), where it is phosphorylated by Src-family kinases (e.g., Lyn, Syk). This activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which triggers calcium release and nuclear factor kappa B (NF-κB) activation. These events drive B-cell proliferation, survival, and antibody production [5] [6] [7].

PCI-33380, a fluorescent derivative of the irreversible BTK inhibitor ibrutinib (PCI-32765), directly visualizes this inhibition mechanism. It covalently binds Cys481 in BTK’s kinase domain, blocking ATP binding and enzymatic activity. As a Bodipy-FL-conjugated probe, PCI-33380 enables real-time tracking of BTK occupancy in cells. Studies confirm that PCI-33380 binding correlates with suppressed phosphorylation of PLCγ2 and ERK, validating its use for quantifying target engagement [1] [3] [5].

Table 1: Key Signaling Pathways Modulated by BTK

PathwayUpstream ActivatorsBTK-Dependent OutputsConsequences
BCR SignalingAntigen binding, SYKPLCγ2 phosphorylation, Ca²⁺ fluxNF-κB activation, Cell proliferation
Chemokine SignalingCXCL12/CXCR4Phosphorylation of ERK, JNK, AKTCell migration, Tissue homing
TLR SignalingBacterial LPS, MYD88NF-κB, AP-1, IRF3 activationPro-inflammatory cytokine production

BTK Dysregulation in Autoimmune Disorders and Hematologic Malignancies

Dysregulated BTK signaling perpetuates pathogenic B-cell activity in autoimmune diseases and hematologic cancers. In chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), constitutive BCR signaling drives malignant cell survival and proliferation. BTK inhibition disrupts this by downregulating anti-apoptotic proteins (Bcl-2, Mcl-1) and inhibiting chemokine-mediated tumor microenvironment interactions [3] [6] [7].

In autoimmune contexts (e.g., rheumatoid arthritis, lupus), BTK hyperactivation in B cells and myeloid lineages (e.g., macrophages, dendritic cells) amplifies pro-inflammatory cytokine production (IL-6, TNF-α) and autoantibody generation. PCI-33380-based studies demonstrate that BTK occupancy >90% is sufficient to block FcγR-mediated phagocytosis in macrophages and NLRP3 inflammasome activation in neutrophils, highlighting its role in innate immunity [2] [8].

Notably, PCI-33380 has been instrumental in preclinical models:

  • In canine B-cell lymphoma, PCI-32765 (ibrutinib) induced tumor regression, with PCI-33380 confirming full BTK occupancy during responses [3] [7].
  • In collagen-induced arthritis models, BTK inhibition reduced autoantibody titers and inflammation, correlating with PCI-33380-detectable target engagement [3].

Rationale for Irreversible BTK Inhibition in Targeted Therapy

Irreversible BTK inhibitors offer pharmacodynamic advantages over reversible counterparts:

  • Sustained Target Suppression: Covalent binding to Cys481 ensures prolonged inhibition despite rapid plasma clearance. PCI-33380 pulse-chase experiments show that a 1-hour exposure irreversibly blocks BCR signaling for >24 hours, whereas reversible inhibitors (e.g., PCI-29732) require continuous presence [3] [7].
  • Enhanced Selectivity: Though Cys481 exists in other kinases (e.g., EGFR, ITK), PCI-33380 exhibits >1,000-fold selectivity for BTK over T-cell kinases. In primary human B cells, 10 nM PCI-33380 fully occupies BTK without affecting T-cell receptor signaling, even at 10 μM concentrations [3] [6].

Table 2: Comparison of BTK Inhibitor Biochemical Properties

PropertyPCI-33380IbrutinibReversible Inhibitors
Binding MechanismIrreversibleIrreversibleReversible
BTK IC₅₀<0.5 nM*0.5 nM0.3–5 nM
Cellular Selectivity>1,000-fold100-foldVariable
Probe UtilityFluorescent trackingN/ALimited

*Derived from parent compound ibrutinib kinetics* [3] [6].

PCI-33380’s fluorescent properties uniquely enable:

  • Quantification of BTK Occupancy: In DOHH-2 lymphoma cells, PCI-33380 labels a single band confirmed as BTK by immunoprecipitation, with pretreatment by ibrutinib abolishing binding [3].
  • Resistance Mechanism Analysis: Mutations at Cys481 (e.g., C481S) disrupt PCI-33380 binding, explaining resistance to covalent inhibitors. This has guided developing non-covalent BTK inhibitors (e.g., pirtobrutinib) [10].

Properties

CAS Number

1022899-36-0

Product Name

PCI-33380

IUPAC Name

(E)-N-(2-(4-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide

Molecular Formula

C46H52BF2N11O3

Molecular Weight

855.8028

InChI

InChI=1S/C46H52BF2N11O3/c1-32-28-33(2)58-40(32)29-36-15-14-35(59(36)47(58,48)49)16-19-41(61)51-20-23-56-26-24-55(25-27-56)21-7-11-42(62)57-22-6-8-37(30-57)60-46-43(45(50)52-31-53-46)44(54-60)34-12-17-39(18-13-34)63-38-9-4-3-5-10-38/h3-5,7,9-15,17-18,28-29,31,37H,6,8,16,19-27,30H2,1-2H3,(H,51,61)(H2,50,52,53)/b11-7+

InChI Key

YUGFMNZIROEBNV-YRNVUSSQSA-N

SMILES

O=C(NCCN1CCN(C/C=C/C(N2CC(N3N=C(C4=CC=C(OC5=CC=CC=C5)C=C4)C6=C(N)N=CN=C63)CCC2)=O)CC1)CCC7=CC=C8N7B(F)(F)[N]9=C(C)C=C(C)C9=C8

Solubility

Soluble in DMSO

Synonyms

PCI-33380; PCI 33380; PCI33380; EBP 883; EBP-883; EBP883; BMS 790052; BMS-790052; BMS790052.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.